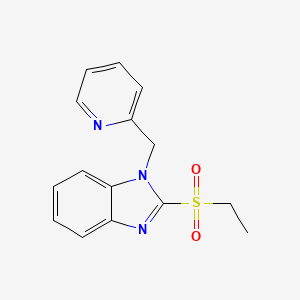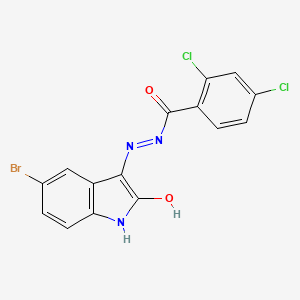
2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It is also known as ESI-09 and has been widely studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole involves the inhibition of RAC1 activity, which leads to the suppression of cell migration and invasion. RAC1 is a small GTPase that plays a crucial role in the regulation of cytoskeletal dynamics and cell adhesion. By inhibiting RAC1 activity, 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole can prevent cancer cell metastasis and invasion.
Biochemical and Physiological Effects:
Apart from its anti-cancer and anti-inflammatory effects, 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole has also been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of collagen fibers. This inhibition can prevent the formation of fibrotic tissues in various organs, including the liver and lungs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole is its high selectivity towards RAC1 inhibition. This selectivity makes it a potential candidate for cancer therapy, as it can specifically target cancer cells without affecting normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole. One of the potential applications of this compound is in the treatment of fibrotic diseases, such as liver cirrhosis and pulmonary fibrosis. Another future direction is to explore the combination of 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
Conclusion:
In conclusion, 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole is a promising compound with potential therapeutic applications in various diseases, including cancer and inflammatory diseases. Its selective inhibition of RAC1 activity makes it a potential candidate for cancer therapy, while its inhibition of LOXL2 activity can prevent the formation of fibrotic tissues. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with 2-pyridinemethanol in the presence of a suitable solvent and reagent. The reaction mixture is then treated with ethylsulfonyl chloride to obtain the final product. This synthesis method has been optimized for high yield and purity of the compound.
Applications De Recherche Scientifique
2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of RAC1, a protein involved in cell migration and invasion, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory effects in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-ethylsulfonyl-1-(pyridin-2-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-2-21(19,20)15-17-13-8-3-4-9-14(13)18(15)11-12-7-5-6-10-16-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYGYYSZDFQTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(anilinocarbonothioyl)amino]-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6126411.png)
![4-benzyl-3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6126412.png)

![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6126438.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6126440.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6126445.png)
![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B6126463.png)
![(5-isoquinolinylmethyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6126467.png)
![6-methyl-3-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6126479.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6126486.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(3-methyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B6126487.png)
![1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6126499.png)
![ethyl (4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6126507.png)